Differentiation from 3,4,5-Trimethoxyamphetamine (TMA) in Predicted Receptor Binding Profile
While the target compound has not been directly assayed for 5-HT2A receptor binding, its structural analog, 3,4,5-trimethoxyamphetamine (TMA), is a known psychedelic acting as a serotonin 5-HT2A receptor agonist [1]. The target compound is a benzylamine derivative, placing its amine functionality one carbon closer to the aromatic ring. Based on structure-activity relationships of serotonergic psychedelics, this structural difference is likely to significantly alter or abolish potent 5-HT2A receptor interaction [2]. Therefore, the target compound serves as a non-hallucinogenic control or a scaffold for developing compounds lacking psychedelic activity, in direct contrast to TMA.
| Evidence Dimension | Predicted 5-HT2A Receptor Agonism (Psychoactivity) |
|---|---|
| Target Compound Data | Not a known 5-HT2A agonist; N-benzylamine structure . |
| Comparator Or Baseline | 3,4,5-Trimethoxyamphetamine (TMA) is a 5-HT2A agonist with psychedelic effects in humans at 100-250 mg [3]. |
| Quantified Difference | Qualitative difference: Comparator has reported psychoactivity; target compound is a different chemotype (benzylamine) not associated with this activity. |
| Conditions | Inferred from structural class and SAR of phenethylamine/amphetamine psychedelics. |
Why This Matters
This matters for scientific selection as it allows researchers to study the TMP pharmacophore in a non-hallucinogenic context, which is crucial for CNS drug discovery programs aiming to avoid psychoactive side effects.
- [1] Shulgin, A. T. (1978). Psychotomimetic Agents Related to Mescaline. In *Handbook of Experimental Pharmacology*, 45, 299-313. View Source
- [2] Nichols, D. E. (2004). Hallucinogens. *Pharmacology & Therapeutics*, 101(2), 131-181. View Source
- [3] Shulgin, A. T., & Shulgin, A. (1991). *PiHKAL: A Chemical Love Story*. Transform Press. View Source
